molecular formula C7H11IO4 B14437625 Propanedioic acid, iodo-, diethyl ester CAS No. 73817-95-5

Propanedioic acid, iodo-, diethyl ester

Cat. No.: B14437625
CAS No.: 73817-95-5
M. Wt: 286.06 g/mol
InChI Key: NWYOFLRIYRNYAR-UHFFFAOYSA-N
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Description

Propanedioic acid, iodo-, diethyl ester, also known as diethyl iodomalonate, is an organic compound with the molecular formula C7H11IO4. It is a derivative of malonic acid where two ethyl groups are esterified, and one hydrogen atom is replaced by an iodine atom. This compound is of interest due to its reactivity and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, iodo-, diethyl ester can be synthesized through the iodination of diethyl malonate. The typical synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, iodo-, diethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanedioic acid, iodo-, diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of propanedioic acid, iodo-, diethyl ester involves its reactivity as an electrophile due to the presence of the iodine atom. The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. This reactivity is utilized in various synthetic pathways to form new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanedioic acid, iodo-, diethyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its analogs. The iodine atom makes the compound more reactive in nucleophilic substitution reactions, allowing for the synthesis of a wider range of derivatives .

Properties

CAS No.

73817-95-5

Molecular Formula

C7H11IO4

Molecular Weight

286.06 g/mol

IUPAC Name

diethyl 2-iodopropanedioate

InChI

InChI=1S/C7H11IO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3

InChI Key

NWYOFLRIYRNYAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)I

Origin of Product

United States

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